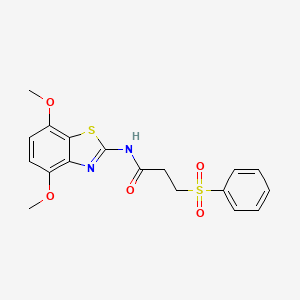

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-13-8-9-14(25-2)17-16(13)20-18(26-17)19-15(21)10-11-27(22,23)12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSFOIPGMWPZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a base such as pyridine or triethylamine.

Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, typically using a suitable amine and an activating agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles or sulfonamides.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents by inhibiting specific enzymes or pathways involved in tumor growth. Investigations into the mechanism of action of 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide are ongoing to elucidate its potential as an anticancer drug.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic processes. Studies on its binding affinity to target enzymes can provide insights into its therapeutic potential.

Biochemical Research

- Protein Interaction Studies : The ability of this compound to interact with proteins and nucleic acids is crucial for understanding its biological effects. Research focusing on these interactions can reveal important information regarding its mechanism of action.

- Receptor Modulation : Investigating the compound's effects on receptor activity can help identify its role in modulating physiological responses, which is essential for drug development.

Case Study 1: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.

Case Study 2: Enzyme Binding Studies

Binding assays have been conducted to evaluate the interaction between this compound and target enzymes such as kinases and proteases. Preliminary results suggest a high binding affinity, indicating potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide depends on its specific application:

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This could involve inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Material Science: The compound’s properties, such as its electronic structure or photophysical characteristics, may be exploited to achieve desired effects in materials applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity : The methoxy groups in the subject compound may enhance solubility compared to chlorinated analogs (e.g., 4,7-dichloro derivatives), but this comes at the cost of reduced membrane permeability (higher LogP than acetamide derivatives).

Sulfonamide Role : The benzenesulfonyl group contributes to stronger hydrogen-bonding interactions with target proteins (e.g., enzymes) compared to toluene-sulfonyl analogs, as observed in docking studies.

Crystallographic Data : Structural resolution of similar benzothiazoles frequently employs SHELX-family programs for refinement due to their robustness in handling small-molecule datasets . However, the absence of published crystallographic data for the subject compound limits direct mechanistic insights.

Biological Activity

3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a compound that has garnered attention due to its unique molecular structure and potential biological activities. The compound features a benzenesulfonyl group , a benzothiazole ring , and dimethoxy substituents , which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 528.1 g/mol. The structural characteristics are essential for understanding its interactions with biological targets.

| Structural Feature | Description |

|---|---|

| Benzenesulfonyl Group | Enhances solubility and bioavailability |

| Benzothiazole Ring | Known for diverse biological activities |

| Dimethoxy Substituents | Modulate electronic properties and receptor interactions |

Synthesis

The synthesis of this compound typically involves multiple steps, including the cyclization of 2-aminothiophenol with 4,7-dimethoxybenzaldehyde followed by coupling with benzenesulfonamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The final product is purified through recrystallization or chromatography .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity while the sulfonamide group enhances binding affinity and specificity .

Antioxidant Activity

Research indicates that analogs of this compound exhibit strong antioxidant efficacy. For instance, in studies involving cellular models like B16F10 melanoma cells, certain analogs were shown to effectively inhibit melanin production by targeting intracellular tyrosinase activity . This suggests potential applications in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity evaluations have demonstrated that while some analogs maintain cell viability at concentrations up to 20 µM, others exhibit concentration-dependent cytotoxic effects. Notably, certain compounds displayed significant cytotoxicity even at lower concentrations (2.5 µM), indicating the need for careful dosage management in therapeutic applications .

Case Studies

- Inhibition of Tyrosinase : Analog studies revealed that compounds similar to this compound can inhibit tyrosinase activity in vitro. In experiments with B16F10 cells treated with α-MSH (α-melanocyte-stimulating hormone), these compounds reduced the stimulated tyrosinase activity significantly compared to controls .

- Antioxidant Efficacy : In another study evaluating antioxidant properties, certain derivatives showed comparable efficacy to established antioxidants like kojic acid in reducing oxidative stress markers in cellular models .

Q & A

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step synthesis:

- Step 1: Prepare the benzothiazole core via cyclization of 2-aminothiophenol derivatives with substituted benzaldehydes under acidic reflux conditions (e.g., glacial acetic acid in ethanol, 4–6 hours) .

- Step 2: Introduce the benzenesulfonyl group via nucleophilic substitution or sulfonation reactions. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to avoid side reactions like over-sulfonation .

- Step 3: Couple the propanamide moiety using carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DCM. Monitor reaction progress via TLC or HPLC to ensure complete conversion .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to detect impurities ≥0.1%. Validate with UV detection at 254 nm .

- Structural Confirmation:

- NMR: Analyze / NMR for characteristic peaks: aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and sulfonyl resonance (δ ~125 ppm in ) .

- Mass Spectrometry: High-resolution ESI-MS should confirm the molecular ion [M+H] at m/z 445.08 (calculated for CHNOS) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Replicate assays under controlled conditions (e.g., cell line viability studies using MTT assays with matched passage numbers and serum concentrations) to minimize variability .

- Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .

- Target Validation: Perform competitive binding assays (e.g., SPR or ITC) to confirm direct interactions with proposed targets like kinase domains or GPCRs .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s sulfonyl group and hydrophobic pockets in target proteins (e.g., COX-2 or HDACs). Prioritize derivatives with improved binding energy (< -8 kcal/mol) .

- QSAR Analysis: Build a regression model using descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity. Validate with leave-one-out cross-validation (R > 0.85) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be addressed?

Methodological Answer:

- Crystallization Issues: The compound’s flexibility (rotatable bonds in propanamide) and sulfonyl group polarity may hinder crystal formation.

- Solutions:

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS. Calculate intrinsic clearance (Cl) using the substrate depletion method .

- CYP Inhibition Screening: Use fluorogenic assays to assess inhibition of CYP3A4/2D6, which are critical for predicting drug-drug interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility Profiling:

- Measure equilibrium solubility in PBS (pH 7.4) and DMSO using nephelometry.

- Identify polymorphic forms via PXRD; amorphous forms may exhibit higher aqueous solubility but lower reproducibility .

- Co-Solvent Strategies: Use cyclodextrin-based formulations (e.g., HP-β-CD) to enhance aqueous solubility without altering activity .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Methodological Answer:

- PK Studies: Administer IV/PO doses in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Calculate AUC, C, and t using non-compartmental analysis .

- Toxicity Screening: Conduct acute toxicity (OECD 423) with histopathology of liver/kidney tissues. Monitor biomarkers like ALT, AST, and BUN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.